molecular formula C12H11FN4O B11703771 2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol

2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol

Cat. No.: B11703771
M. Wt: 246.24 g/mol
InChI Key: KTWHSCZCEKSURX-AUWJEWJLSA-N
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Description

2-[(2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that features a fluorophenyl group and a hydrazinyl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of 2-fluorobenzaldehyde with a hydrazine derivative, followed by cyclization with a suitable dihydropyrimidinone precursor. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted hydrazinyl derivatives, oxidized forms of the compound, and reduced hydrazine derivatives .

Scientific Research Applications

2-[(2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific dihydropyrimidinone core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H11FN4O

Molecular Weight

246.24 g/mol

IUPAC Name

2-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11FN4O/c1-8-6-11(18)16-12(15-8)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H2,15,16,17,18)/b14-7-

InChI Key

KTWHSCZCEKSURX-AUWJEWJLSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C\C2=CC=CC=C2F

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2F

Origin of Product

United States

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